Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Overview
Description
Scientific Research Applications
Supramolecular Arrangements and Crystal Packing Preferences
Research on cyclohexane-5-spirohydantoin derivatives, including compounds with similar structural motifs to Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, has elucidated their supramolecular arrangements and crystal packing preferences. These studies have shown that substituents on the cyclohexane ring play a significant role in the supramolecular organization, influencing the formation of dimers and ribbons through hydrogen bonding and other intermolecular interactions (Graus et al., 2010).
Synthetic Pathways and Potential Applications
Innovative synthetic pathways have been explored for creating azaspiro[4.5]decane systems, including the use of oxidative cyclization of olefinic precursors. These methodologies provide a foundation for synthesizing compounds with potential medicinal properties, such as antihypertensive and radioprotective agents, demonstrating the compound's relevance in drug discovery and development (Martin‐Lopez & Bermejo, 1998).
Anticonvulsant Profiles
Certain derivatives of diazaspiro[4.5]decane have been evaluated for their anticonvulsant properties, indicating the potential of this scaffold in the development of new therapeutic agents. Compounds exhibiting significant activity in preclinical models highlight the importance of the diazaspiro[4.5]decane core in medicinal chemistry (Aboul-Enein et al., 2014).
Fluorination Effects on Molecular Interactions
The impact of fluorination on the cyclohexane-5-spirohydantoin derivatives, analogous in structure to this compound, has been studied. This research offers insights into how fluorination affects molecular interactions, including hydrogen bonding and stacking interactions, which are crucial for understanding the properties of potential pharmaceutical compounds (Simić et al., 2021).
Novel Synthetic Approaches and Scaffold Designs
Explorations into new synthetic approaches and scaffold designs have led to the development of compounds with unique structural features, including those similar to this compound. These efforts are driving innovation in drug discovery, providing templates for the development of molecules with potential therapeutic applications (Jenkins et al., 2009).
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16;/h1-3,5-6,17H,4,7-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQZCNCKMGHANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-68-3 | |
Record name | 1,8-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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